2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid
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Overview
Description
2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions and hydrogenation of pyridine derivatives.
Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the piperidine nitrogen with cyclopropylmethyl halides under basic conditions.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, yield, and scalability. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency .
Types of Reactions:
Reduction: Reduction reactions can convert the piperidine ring to piperidines with different substitution patterns.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Piperidinones and other oxidized derivatives.
Reduction: Various substituted piperidines.
Substitution: N-alkylated and N-acylated piperidine derivatives.
Scientific Research Applications
2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Piperidine: A simpler analog without the cyclopropylmethyl and acetic acid groups.
Piperidinones: Oxidized derivatives of piperidine.
N-alkylated Piperidines: Compounds with different alkyl groups attached to the nitrogen atom.
Uniqueness: 2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid is unique due to the presence of the cyclopropylmethyl group, which imparts specific steric and electronic properties, and the acetic acid moiety, which enhances its solubility and reactivity .
Properties
Molecular Formula |
C11H20N2O2 |
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Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-[3-(cyclopropylmethylamino)piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C11H20N2O2/c14-11(15)8-13-5-1-2-10(7-13)12-6-9-3-4-9/h9-10,12H,1-8H2,(H,14,15) |
InChI Key |
XELVEVXUMPRQOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC(=O)O)NCC2CC2 |
Origin of Product |
United States |
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